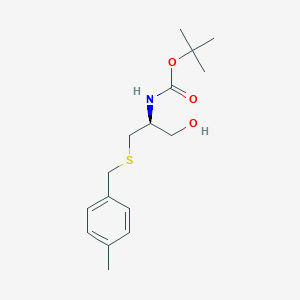

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related hydroxy acids and their derivatives has been extensively studied. For example, the synthesis of disodium-3-amino-1-hydroxypropane-1, 1-diphosphonate-1-14C (APD 2Na), a compound with structural similarities, was achieved by reacting β-alanine (1-14C) with phosphorus acid and phosphorus trichloride in chlorobenzene (Magnien et al., 1982). This provides insight into potential synthetic pathways for (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5, emphasizing the importance of selecting appropriate reactants and conditions.

Molecular Structure Analysis

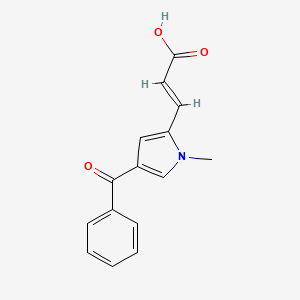

The molecular structure of (2R)-2-Hydroxyglutaric Acid and its derivatives can be analyzed through spectroscopic methods, such as NMR. For instance, a 1H and 13C NMR study provided detailed insights into the structure of 2-hydroxyglutaric acid and its lactone (Bal & Gryff-Keller, 2002). This approach can be applied to (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 to determine its molecular configuration and validate its synthesis.

Chemical Reactions and Properties

The chemical reactions involving 2-hydroxyglutaric acid derivatives highlight their reactivity and potential for further chemical transformations. For example, the oxidation mechanism of related compounds, such as 3-hydroxy-2,7-naphthalenedisulfonic acid disodium salt with oxygen in subcritical water, offers insights into the reactivity of hydroxyl and carboxyl groups in aqueous environments (Imbierowicz, 2017). These findings can help understand the chemical behavior of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 in similar conditions.

Physical Properties Analysis

The study of physical properties, such as solubility, melting point, and crystalline structure, is crucial for the application of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5. Research on related compounds, like the high-resolution solid-state 13C NMR studies of poly[(R)-3-hydroxybutyric] acid, provides valuable information on molecular mobility and phase behavior (Nozirov et al., 2002). These techniques can be applied to study the physical properties of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5, aiding in its characterization and application in various fields.

Chemical Properties Analysis

Understanding the chemical properties of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5, such as acidity, basicity, and reactivity towards other chemicals, is essential for its use in scientific research. The re-evaluation of acid dissociation constants in related compounds, like tetrasodium 25,26,27,28-tetrahydroxycalix[4]arene-5,11,17,23-tetrasulfonate, provides a methodological framework for determining these properties (Yoshida et al., 1992). Similar studies on (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 can elucidate its chemical behavior and potential applications.

Wissenschaftliche Forschungsanwendungen

Isomer Identification in Glioma Detection

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 (2HG) has been identified as a unique biomarker present in glioma, a type of brain cancer. Traditional detection methods like Magnetic Resonance Spectroscopy (MRS) are time-consuming and not suitable for real-time imaging during medical surgeries. Research has shown that Terahertz Time-domain Spectroscopy (THz-TDS) can rapidly and accurately identify the isomers of 2HG, making it a valuable tool for glioma investigation and potentially improving the precision of clinical surgeries (Chen et al., 2017).

Detection in Human Brain Glioma

The compound L-2-Hydroxyglutaric acid disodium salt (L-2HG), a variant of 2HG, has also been effectively detected in actual human brain glioma tissues using THz time-domain spectroscopy (THz-TDS). This breakthrough is especially significant for the diagnosis and treatment of glioma, offering a more direct and accurate method for identifying this critical biomarker in affected tissues (Peng et al., 2018).

Biochemical Analysis and Spectroscopy

NMR Spectroscopic Analysis for Metabolic Diseases

The determination of levels and absolute configuration of 2-hydroxyglutaric acid is essential for diagnosing certain metabolic diseases. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopic methods are used for this purpose, providing detailed insights into the metabolite's structure and behavior (Bal & Gryff-Keller, 2002).

Quantitation in Clinical Applications

A liquid chromatography tandem mass spectrometry method has been developed for the rapid, accurate, and precise quantification of L and D enantiomers of 2-hydroxyglutaric acid (2-HGA) in blood samples, suitable for clinical applications. This methodology is crucial for identifying IDH mutations and holds prognostic significance in various malignancies, indicating the compound's importance in clinical diagnostics and treatment monitoring (Poinsignon et al., 2016).

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds, such as adenosine 5’-triphosphate disodium salt-13c5, are known to be involved in intracellular energy transfer .

Mode of Action

It can be inferred from related compounds that it might play a role in energy transfer within cells .

Biochemical Pathways

Similar compounds like β-nicotinamide adenine dinucleotide are involved in a wide range of enzyme-catalyzed oxidation reduction reactions .

Pharmacokinetics

It’s worth noting that similar compounds are used in cells as a coenzyme of intracellular energy transfer .

Action Environment

Similar compounds are known to be stored at low temperatures (around -20°c) for stability .

Eigenschaften

IUPAC Name |

disodium;(2R)-2-hydroxy(1,2,3,4,5-13C5)pentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHFTEDSQFPDPP-JVBXKYRZSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

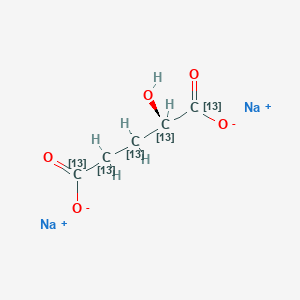

Isomeric SMILES |

[13CH2]([13CH2][13C](=O)[O-])[13C@H]([13C](=O)[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Na2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.